2-(4-methylpiperidin-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone
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Overview
Description
2-(4-methylpiperidin-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperidin-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-methylpiperidine, the piperidine ring is formed through cyclization reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an appropriate electrophile.
Attachment of the Triazole Group: The triazole moiety is often introduced using a click chemistry approach, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Final Coupling: The final step involves coupling the triazole-containing pyrrolidine with the piperidine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine and pyrrolidine rings.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methylpiperidin-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperidin-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethanone: Lacks the triazole moiety, which may result in different biological activity.
1-(2-(4-methylpiperidin-1-yl)ethyl)-1H-1,2,3-triazole: Contains the triazole ring but lacks the pyrrolidine ring.
2-(4-methylpiperidin-1-yl)-1-(1H-1,2,3-triazol-1-yl)ethanone: Similar structure but with different connectivity of the triazole ring.
Uniqueness
The uniqueness of 2-(4-methylpiperidin-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both the triazole and pyrrolidine rings, along with the piperidine moiety, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-13-4-8-18(9-5-13)12-15(21)20-7-2-3-14(20)11-19-10-6-16-17-19/h6,10,13-14H,2-5,7-9,11-12H2,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUFLWQYDLKCIA-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCCC2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC(=O)N2CCC[C@H]2CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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